molecular formula C39H51O3P B13772459 tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite CAS No. 71002-30-7

tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite

Cat. No.: B13772459
CAS No.: 71002-30-7
M. Wt: 598.8 g/mol
InChI Key: KFNMEPSMUGTZMX-UHFFFAOYSA-N
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Description

Tris(4-tetracyclo[62113,602,7]dodec-9-enylmethyl) phosphite is a complex organic compound with a unique structure It is characterized by the presence of three tetracyclo[62113,602,7]dodec-9-enylmethyl groups attached to a phosphite core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite typically involves the reaction of tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl chloride with phosphorous trichloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include low temperatures and the use of solvents such as dichloromethane or toluene to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the product .

Chemical Reactions Analysis

Types of Reactions

Tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphite group results in the formation of tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphate .

Scientific Research Applications

Tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite has several scientific research applications:

Mechanism of Action

The mechanism of action of tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene: A precursor in the synthesis of tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite.

    Tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphate: The oxidized form of the phosphite compound.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form complexes with metal ions makes it valuable in different scientific and industrial applications .

Properties

CAS No.

71002-30-7

Molecular Formula

C39H51O3P

Molecular Weight

598.8 g/mol

IUPAC Name

tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite

InChI

InChI=1S/C39H51O3P/c1-4-22-7-19(1)34-25-10-28(31(13-25)37(22)34)16-40-43(41-17-29-11-26-14-32(29)38-23-5-2-20(8-23)35(26)38)42-18-30-12-27-15-33(30)39-24-6-3-21(9-24)36(27)39/h1-6,19-39H,7-18H2

InChI Key

KFNMEPSMUGTZMX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1COP(OCC3CC4CC3C5C4C6CC5C=C6)OCC7CC8CC7C9C8C1CC9C=C1)C1C2C2CC1C=C2

Origin of Product

United States

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